molecular formula C9H10F3N B150407 1,1,1-Trifluoro-3-phenylpropan-2-amine CAS No. 137624-19-2

1,1,1-Trifluoro-3-phenylpropan-2-amine

Cat. No. B150407
M. Wt: 189.18 g/mol
InChI Key: ISYDGOJLGJTVQL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-phenylpropan-2-amine is a chemical compound with the molecular formula C9H10F3N . It has an average mass of 189.178 Da and a monoisotopic mass of 189.076538 Da .


Synthesis Analysis

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . Immobilised whole-cell biocatalysts with ®-transaminase activity have been used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-3-phenylpropan-2-amine consists of a phenyl group attached to a propan-2-amine backbone with three fluorine atoms attached to the first carbon atom .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3-phenylpropan-2-amine has an average mass of 189.178 Da and a monoisotopic mass of 189.076538 Da .

Scientific Research Applications

Synthesis of Symmetrical 1,2-Dihydrotriazines

The reaction of 1,1,1-trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene with primary amines, including 1,1,1-Trifluoro-3-phenylpropan-2-amine, can lead to the synthesis of symmetrical 1,2-dihydro-1,3,5-triazines. This pathway is influenced by the steric characteristics of the amines used (Fetyukhin & Vovk, 1983).

Synthesis of Fluorine-Containing Compounds

1,1,1-Trifluoro-3-phenylpropan-2-amine is instrumental in the synthesis of various fluorine-containing compounds like 1,2-diamines, amino alcohols, and β-amino acids. This is achieved through reactions with 2-diazo-1,1,1-trifluoro-3-nitropropane or 1-trifluoromethyl-2-nitroethenes (Korotaev et al., 2009).

Enzymatic N-Demethylation Studies

Studies involving the N-demethylation of tertiary amines like 1,1,1-Trifluoro-3-phenylpropan-2-amine by rodent liver homogenates have provided insights into enzymatic processes. This includes understanding kinetic isotope effects in enzymatic reactions (Abdel-Monem, 1975).

Synthesis of Trifluoro-N′-(Trifluoromethylphenyl)-1,2-Propanediamine

The synthesis of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine involves the reaction of 1,1,1-trifluoro-3-nitropropane with amines followed by nitro group reduction. This compound is studied for its protolytic and complexation properties (Korotaev et al., 2005).

Development of Ionic Liquids

1,1,1-Trifluoro-3-phenylpropan-2-amine is used in the synthesis of new fluorine-containing ionic liquids. These liquids have low melting points and low viscosities, making them valuable in various applications (Li et al., 2008).

Studies in Organofluorine Chemistry

The compound is utilized in diverse reactions and syntheses in organofluorine chemistry, expanding the range of fluorine-containing organic compounds (Various Authors).

Safety And Hazards

1,1,1-Trifluoro-3-phenylpropan-2-amine may cause respiratory irritation, serious eye irritation, and skin irritation . It is a flammable liquid and vapor . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,1,1-trifluoro-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYDGOJLGJTVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-phenylpropan-2-amine

CAS RN

404-20-6
Record name 1,1,1-trifluoro-3-phenylpropan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Kenis, M D'hooghe, G Verniest, VD Nguyen… - Organic & …, 2011 - pubs.rsc.org
An efficient and straightforward approach towards the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetoneviaimination, α-chlorination, hydride reduction …
Number of citations: 46 pubs.rsc.org
M Moens, N De Kimpe, M D'hooghe - The Journal of Organic …, 2014 - ACS Publications
A convenient and stereoselective approach toward cis- and trans-1-alkyl-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines was developed starting from the corresponding α,α,α-…
Number of citations: 55 pubs.acs.org
VA Soloshonok, C Roussel, O Kitagawa… - Chemical Society …, 2012 - pubs.rsc.org
This tutorial review describes the self-disproportionation of enantiomers (SDE) of chiral, non-racemic compounds, subjected to chromatography on an achiral stationary phase using an …
Number of citations: 164 pubs.rsc.org
M Das, DF O'Shea - Tetrahedron, 2013 - Elsevier
The regioselective benzylic metalation of toluenes using BuLi/KO t Bu/TMP(H) (LiNK metalation conditions) and subsequent transmetalation to Si by reaction with TMSCl provides a …
Number of citations: 35 www.sciencedirect.com
AE Sorochinsky, VA Soloshonok - Differentiation of enantiomers II, 2013 - Springer
This review describes self-disproportionation of enantiomers (SDE) of non-racemic mixtures, subjected to distillation, sublimation, or chromatography on achiral stationary phase using …
Number of citations: 29 link.springer.com
M Moens - 2014 - biblio.ugent.be
The author and the promoters give the authorisation to consult and to copy parts of this work for personal use only. Every other use is subjected to the copyright laws. Permission to …
Number of citations: 1 biblio.ugent.be

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